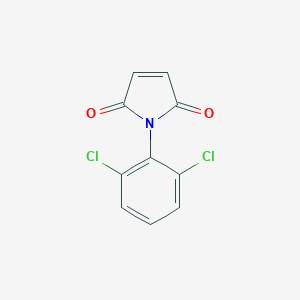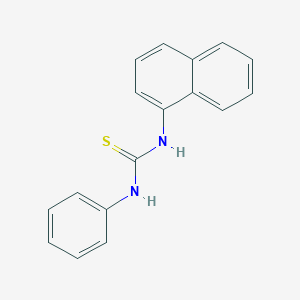![molecular formula C13H11NO5S B188452 Benzoic acid, 2-hydroxy-5-[(phenylamino)sulfonyl]- CAS No. 62547-03-9](/img/structure/B188452.png)
Benzoic acid, 2-hydroxy-5-[(phenylamino)sulfonyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, 2-hydroxy-5-[(phenylamino)sulfonyl]-, also known as 5-Phenylsulfonate Salicylic Acid (PSSA), is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. PSSA is a derivative of salicylic acid and has a chemical structure consisting of a phenylamino group, a sulfonyl group, and a hydroxyl group attached to a benzene ring.
作用机制
The mechanism of action of PSSA is not fully understood, but it is believed to involve the inhibition of various enzymatic pathways. PSSA has been shown to inhibit the activity of cyclooxygenase (COX), an enzyme involved in the synthesis of prostaglandins, which are involved in the regulation of inflammation and pain. PSSA has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. This inhibition of HDACs has been linked to the anti-cancer properties of PSSA.
生化和生理效应
PSSA has been shown to have various biochemical and physiological effects. In vitro studies have shown that PSSA inhibits the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. PSSA has also been shown to exhibit anti-inflammatory and analgesic properties in animal models. In addition, PSSA has been shown to inhibit the proliferation and induce apoptosis of various cancer cell lines.
实验室实验的优点和局限性
One of the advantages of using PSSA in lab experiments is its relatively low cost and ease of synthesis. PSSA is also stable under various conditions, which makes it suitable for use in various applications. However, one of the limitations of using PSSA is its low solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
There are several future directions for the study of PSSA. One area of research is the development of PSSA-based drugs for the treatment of various diseases, including cancer and inflammatory disorders. Another area of research is the development of PSSA-based materials for various applications, including drug delivery and sensing. Additionally, further studies are needed to elucidate the mechanism of action of PSSA and its potential interactions with other compounds.
In conclusion, PSSA is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of PSSA and its applications in various fields.
合成方法
The synthesis of PSSA involves the reaction of salicylic acid with sulfanilic acid in the presence of a dehydrating agent such as phosphorus pentoxide. The resulting product is then purified through recrystallization using a suitable solvent. The yield of PSSA obtained from this method is approximately 70-80%.
科学研究应用
PSSA has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, PSSA has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. It has also been shown to inhibit the growth of various bacterial and fungal strains. In agriculture, PSSA has been used as a plant growth regulator, herbicide, and fungicide. In material science, PSSA has been used as a precursor for the synthesis of various organic and inorganic compounds.
属性
CAS 编号 |
62547-03-9 |
|---|---|
产品名称 |
Benzoic acid, 2-hydroxy-5-[(phenylamino)sulfonyl]- |
分子式 |
C13H11NO5S |
分子量 |
293.3 g/mol |
IUPAC 名称 |
2-hydroxy-5-(phenylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C13H11NO5S/c15-12-7-6-10(8-11(12)13(16)17)20(18,19)14-9-4-2-1-3-5-9/h1-8,14-15H,(H,16,17) |
InChI 键 |
GNSAPYSJRSJRRF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O |
规范 SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Chloro-2-[(4-methylphenyl)thio]aniline](/img/structure/B188369.png)
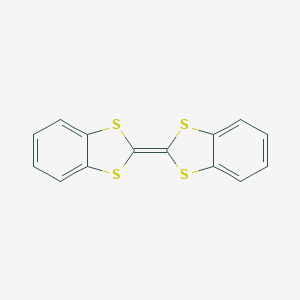
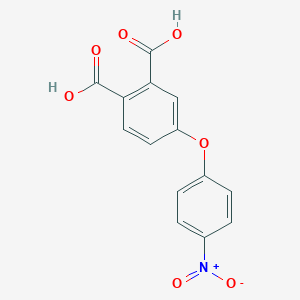
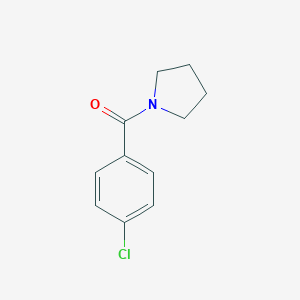
![(E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine](/img/structure/B188377.png)
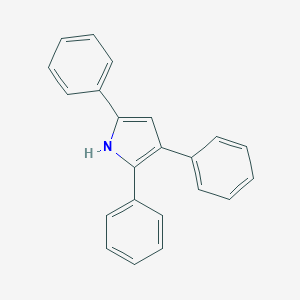
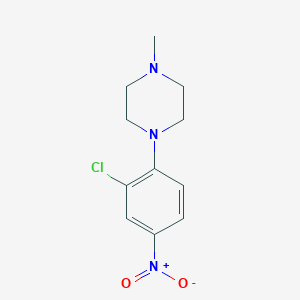
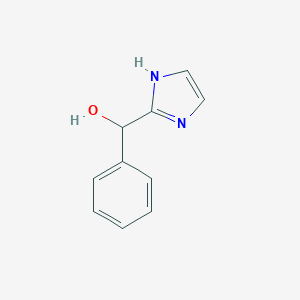
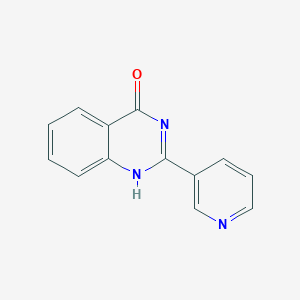
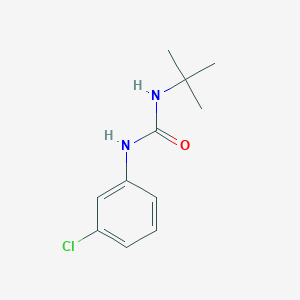
![[4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate](/img/structure/B188388.png)
![(3,5-Dioxo-4-aza-tricyclo[5.2.1.0*2,6*]dec-8-en-4-yl)-acetic acid](/img/structure/B188389.png)
